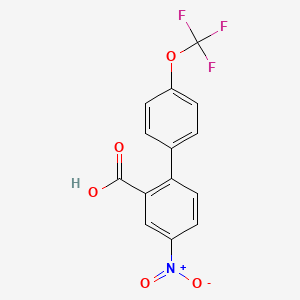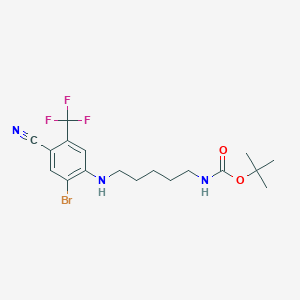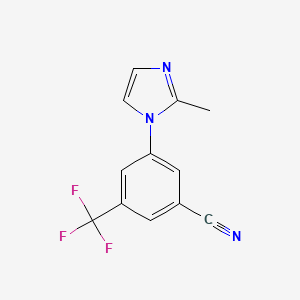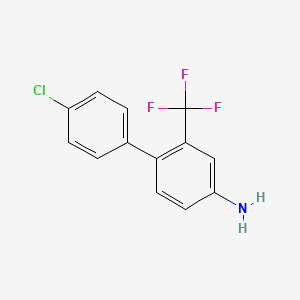![molecular formula C14H9F3N2 B8164019 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8164019.png)
4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
描述
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is a chemical compound with the molecular formula C14H9F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps:
Positioning Bromination: This step involves the bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate undergoes a nucleophilic substitution reaction with cuprous cyanide to introduce the cyano group.
Aminolysis Substitution: Finally, the cyano-substituted intermediate is treated with liquid ammonia in ethanol to replace the bromine atom with an amino group, yielding the target compound.
Industrial Production Methods
The industrial production of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents and conditions that ensure high yield and purity. The total yield of the product can reach 73-75%, with a purity of over 99% .
化学反应分析
Types of Reactions
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including anticancer drugs.
作用机制
The mechanism of action of 4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the amino and cyano groups facilitate binding to target proteins .
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the biphenyl moiety.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Contains two trifluoromethyl groups and two amino groups but lacks the cyano group.
Uniqueness
4’-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQLWOGTUFQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
![4'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163951.png)
![4-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163956.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163964.png)
![4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163969.png)
![3'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163975.png)
![4-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163976.png)
![3'-Chloro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163978.png)
![(4-Nitro-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B8163982.png)


![3'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8164011.png)

